Lipophilicity Advantage Over the Polar 3-Hydroxyoxetane Comparator
3-Methoxyoxetane (target) exhibits a calculated LogP value of -0.47 , which is significantly less hydrophilic than the measured/computed LogP for 3-hydroxyoxetane (comparator), which ranges from -1.22 to -0.62 depending on the source . The methylation of the hydroxyl group to form the methoxy ether increases the compound's lipophilicity, a crucial parameter for improving membrane permeability and oral absorption of drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated ACD/LogP = -0.47 |
| Comparator Or Baseline | 3-Hydroxyoxetane: LogP range -1.22 to -0.62 |
| Quantified Difference | Increase in LogP of 0.15 to 0.75 units |
| Conditions | Predicted values from ChemSpider (ACD/Labs Percepta) and vendor data; measured at standard conditions. |
Why This Matters
For procurement in a drug discovery setting, this quantifiable difference in lipophilicity directly impacts the compound's expected cellular permeability and oral bioavailability, making 3-methoxyoxetane a more suitable choice for targets requiring balanced hydrophilicity and membrane transport.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry 2010, 53 (8), 3227-3246. View Source
